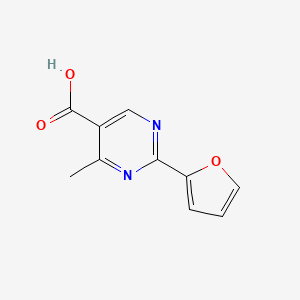
D-fructofuranose 2,6-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-fructofuranose 2,6-bisphosphate: is a ketohexose bisphosphate that carries phosphate groups at positions 2 and 6. It plays a crucial role in the regulation of glycolysis and gluconeogenesis by allosterically affecting the activity of key enzymes such as phosphofructokinase 1 and fructose 1,6-bisphosphatase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-fructofuranose 2,6-bisphosphate can be synthesized through the phosphorylation of fructose 6-phosphate using ATP in the presence of the enzyme phosphofructokinase 2 (PFK-2). The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. enzymatic synthesis using recombinant PFK-2 in bioreactors could be a feasible approach.
Analyse Chemischer Reaktionen
Types of Reactions: D-fructofuranose 2,6-bisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be hydrolyzed to fructose 2-phosphate and inorganic phosphate by the enzyme fructose-2,6-bisphosphate 6-phosphohydrolase .
Common Reagents and Conditions:
Phosphorylation: ATP and PFK-2 enzyme in a buffered solution.
Dephosphorylation: Water and fructose-2,6-bisphosphate 6-phosphohydrolase enzyme.
Major Products:
Phosphorylation: this compound.
Dephosphorylation: Fructose 2-phosphate and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-fructofuranose 2,6-bisphosphate is used as a model compound to study enzyme kinetics and regulatory mechanisms in carbohydrate metabolism .
Biology: In biological research, it is used to investigate the regulation of glycolysis and gluconeogenesis, as well as the metabolic pathways involved in energy production .
Medicine: this compound has potential therapeutic applications in conditions related to metabolic disorders, such as diabetes and cancer, by modulating glucose metabolism .
Industry: While its industrial applications are limited, it could be used in the development of biosensors and diagnostic tools for metabolic diseases .
Wirkmechanismus
D-fructofuranose 2,6-bisphosphate exerts its effects by allosterically modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase. It increases the affinity of phosphofructokinase 1 for fructose 6-phosphate, thereby enhancing glycolysis. Conversely, it decreases the activity of fructose 1,6-bisphosphatase, inhibiting gluconeogenesis .
Vergleich Mit ähnlichen Verbindungen
D-fructofuranose 1,6-bisphosphate: Another bisphosphate derivative of fructose, involved in glycolysis.
Fructose 2-phosphate: A dephosphorylated product of D-fructofuranose 2,6-bisphosphate.
Uniqueness: this compound is unique in its dual regulatory role in both glycolysis and gluconeogenesis, making it a critical metabolite for maintaining glucose homeostasis .
Eigenschaften
Molekularformel |
C6H14O12P2 |
|---|---|
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
[(3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 |
InChI-Schlüssel |
YXWOAJXNVLXPMU-VRPWFDPXSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
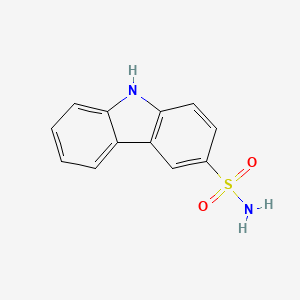


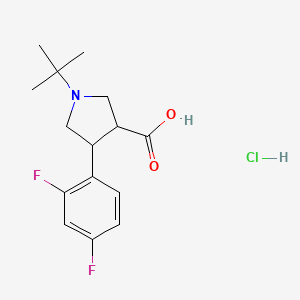
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
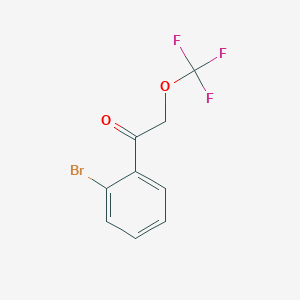


![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
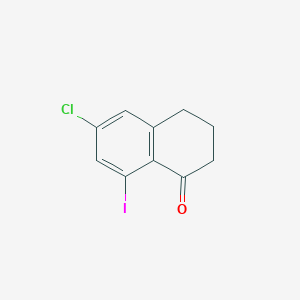
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

